N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide
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Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, including a cyano group, dimethylpropyl group, dimethoxyphenyl group, and an aminoacetamide moiety. Its unique structure allows it to participate in diverse chemical reactions and makes it a candidate for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide typically involves multiple steps:
Formation of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group (e.g., halide) is replaced by a cyanide ion.
Dimethylpropyl Group Addition: This step involves the alkylation of a precursor molecule with a dimethylpropyl halide under basic conditions.
Dimethoxyphenyl Group Introduction: The dimethoxyphenyl group can be added via a Friedel-Crafts alkylation reaction, using a dimethoxybenzene derivative and an appropriate alkylating agent.
Aminoacetamide Formation: The final step involves the formation of the aminoacetamide moiety through the reaction of an amine with an acylating agent, such as an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the cyano group.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for bioactive molecules. Its structure suggests it could interact with various biological targets, making it useful in studying enzyme mechanisms or cellular pathways.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its structural features suggest potential activity as an enzyme inhibitor, receptor modulator, or therapeutic agent for various diseases.
Industry
In industrial applications, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also serve as a precursor for the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The cyano group could participate in nucleophilic addition reactions, while the dimethoxyphenyl group might engage in π-π interactions or hydrogen bonding. The aminoacetamide moiety could form hydrogen bonds or act as a nucleophile in biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethoxyphenyl)amino]acetamide: Lacks the methyl group on the amino nitrogen.
N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethoxyphenyl)(ethyl)amino]acetamide: Contains an ethyl group instead of a methyl group on the amino nitrogen.
N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]propionamide: Has a propionamide instead of an acetamide moiety.
Uniqueness
N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a cyano group and a dimethoxyphenyl group, along with the aminoacetamide moiety, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-dimethoxy-N-methylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-12(2)17(3,11-18)19-16(21)10-20(4)13-7-8-14(22-5)15(9-13)23-6/h7-9,12H,10H2,1-6H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXOSVHZQWJBEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN(C)C1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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